molecular formula C22H18N2S B14245707 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole CAS No. 365428-65-5

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole

Katalognummer: B14245707
CAS-Nummer: 365428-65-5
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: RXLCACJDEAESEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes phenyl, pyridyl, and methylphenyl groups attached to the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route might involve the reaction of a 3-methylphenyl ketone with a 2-methyl-4-pyridylamine in the presence of a sulfur source to form the thiazole ring.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-2-thiazolamine: Another thiazole derivative with potential biological activity.

    2-Phenyl-4,5-dihydrothiazole: Known for its use in various chemical syntheses.

    5-Phenyl-2-thiazolamine: Studied for its antimicrobial properties.

Uniqueness

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Eigenschaften

CAS-Nummer

365428-65-5

Molekularformel

C22H18N2S

Molekulargewicht

342.5 g/mol

IUPAC-Name

4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C22H18N2S/c1-15-7-6-10-18(13-15)20-21(19-11-12-23-16(2)14-19)25-22(24-20)17-8-4-3-5-9-17/h3-14H,1-2H3

InChI-Schlüssel

RXLCACJDEAESEV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC(=NC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.